1-Ethenyl-4-methylidenecyclohexan-1-ol
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Overview
Description
1-Ethenyl-4-methylidenecyclohexan-1-ol, also known as β-Terpineol, is an organic compound with the molecular formula C₁₀H₁₈O. It is a monoterpenoid alcohol that is commonly found in the essential oils of various plants. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-methylidenecyclohexan-1-ol can be synthesized through several methods. One common method involves the hydration of limonene, a naturally occurring terpene. The reaction typically requires an acidic catalyst, such as sulfuric acid, to facilitate the addition of water to the double bond of limonene, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotechnological processes. Microbial fermentation using genetically engineered microorganisms can be employed to produce this compound from renewable resources, making the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-4-methylidenecyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces corresponding alcohols.
Substitution: Produces halogenated compounds.
Scientific Research Applications
1-Ethenyl-4-methylidenecyclohexan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethenyl-4-methylidenecyclohexan-1-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-Ethenyl-4-methylidenecyclohexan-1-ol can be compared with other similar compounds, such as:
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-: This compound has a similar structure but differs in the position of the double bonds.
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-: Another similar compound with variations in the cyclohexane ring structure.
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate: This compound is an ester derivative of this compound.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-ethenyl-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C9H14O/c1-3-9(10)6-4-8(2)5-7-9/h3,10H,1-2,4-7H2 |
InChI Key |
UPKWIYLSZYQHAA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCC(=C)CC1)O |
Origin of Product |
United States |
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